molecular formula C17H21NOS B5666372 2-[benzyl-[(4-methylsulfanylphenyl)methyl]amino]ethanol

2-[benzyl-[(4-methylsulfanylphenyl)methyl]amino]ethanol

Cat. No.: B5666372
M. Wt: 287.4 g/mol
InChI Key: ULZXYSVZJNDDQX-UHFFFAOYSA-N
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Description

2-[Benzyl-[(4-methylsulfanylphenyl)methyl]amino]ethanol is an organic compound with the molecular formula C16H21NOS It is characterized by the presence of a benzyl group, a 4-methylsulfanylphenyl group, and an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzyl-[(4-methylsulfanylphenyl)methyl]amino]ethanol typically involves the reaction of 4-methylsulfanylbenzyl chloride with benzylamine, followed by the addition of ethylene oxide. The reaction conditions often include the use of a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl-[(4-methylsulfanylphenyl)methyl]amino]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the benzyl or methylsulfanyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[Benzyl-[(4-methylsulfanylphenyl)methyl]amino]ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[benzyl-[(4-methylsulfanylphenyl)methyl]amino]ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Ethyl-(4-methylsulfanylbenzyl)amino]ethanol
  • 2-[Isopropyl-(4-methylsulfanylbenzyl)amino]ethanol
  • 2-[Cyclopropyl-(4-methylsulfanylbenzyl)amino]ethanol

Uniqueness

2-[Benzyl-[(4-methylsulfanylphenyl)methyl]amino]ethanol is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[benzyl-[(4-methylsulfanylphenyl)methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NOS/c1-20-17-9-7-16(8-10-17)14-18(11-12-19)13-15-5-3-2-4-6-15/h2-10,19H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZXYSVZJNDDQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN(CCO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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